5-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide
Description
The compound 5-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 3,4-dimethoxyphenyl group at position 2 and a brominated furan-2-carboxamide moiety linked via an ethyl chain at position 5.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4S/c1-26-13-4-3-11(9-15(13)27-2)17-22-19-24(23-17)12(10-29-19)7-8-21-18(25)14-5-6-16(20)28-14/h3-6,9-10H,7-8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDSMEMMCFIQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a complex organic compound characterized by a unique molecular structure that incorporates a furan ring and a triazole-thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 474.3 g/mol. The structural features include:
- Furan ring : A five-membered heterocyclic compound containing oxygen.
- Triazole-thiazole core : A fused bicyclic structure known for diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds with triazole and thiazole moieties exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | ≤0.25 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
These results suggest that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi.
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro using various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
- Induction of oxidative stress : It was observed to increase reactive oxygen species (ROS) levels in treated cells, leading to cell death.
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Interaction : The compound might bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : It has been shown to influence the expression of genes associated with cellular stress responses and apoptosis.
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Study on Antimicrobial Properties : A study published in MDPI reported that derivatives of triazoles exhibited significant antimicrobial activities with MIC values comparable to established antibiotics .
- Anticancer Evaluation : Research conducted on various cancer cell lines revealed that compounds with similar structures could induce apoptosis effectively, suggesting a promising avenue for developing new anticancer therapies .
- Mechanistic Insights : Investigations into the mechanism of action highlighted the role of oxidative stress in mediating the anticancer effects of triazole-thiazole derivatives .
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Reactivity : Bromine at position 5 of the furan ring (common in all analogs) is reactive under nucleophilic conditions, enabling further derivatization (e.g., amination or cross-coupling) .
- Biological Activity :
- Triazolo-thiazole cores (target compound) are associated with CNS activity due to moderate logP values (~3.5–4.0), whereas triazolo-thiadiazoles () may favor anticancer targets due to higher sulfur-mediated stability .
- Dimethoxyphenyl groups may enhance serotonin receptor affinity compared to halogenated phenyl analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
